1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that features a piperazine ring substituted with an oxolan-2-ylmethyl group and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile.
Addition of Prop-2-en-1-one Moiety: The final step involves the addition of the prop-2-en-1-one moiety through a Michael addition reaction, where the piperazine nitrogen attacks the electrophilic carbon of the prop-2-en-1-one.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride: Similar structure but lacks the oxolan-2-ylmethyl group.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Contains a thiophene ring instead of the piperazine ring.
Uniqueness: 1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one is unique due to the presence of both the oxolan-2-ylmethyl group and the prop-2-en-1-one moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-12(15)14-7-5-13(6-8-14)10-11-4-3-9-16-11/h2,11H,1,3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLONKSTCBGKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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